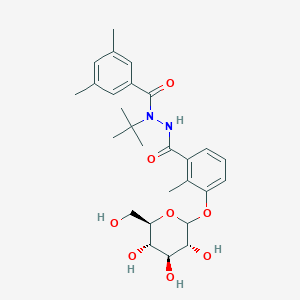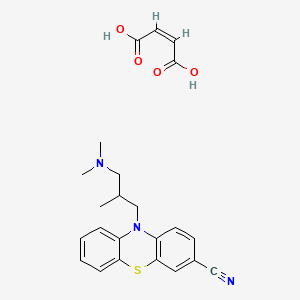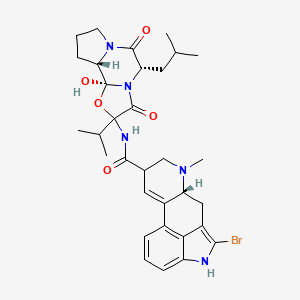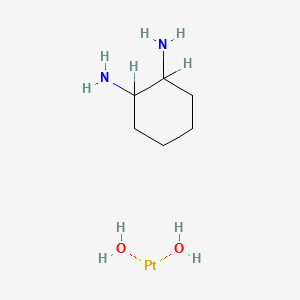
(1,2-Cyclohexanediamine)hydroxy platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Cyclohexanediamine)hydroxy platinum is a platinum-based compound that has garnered significant interest in the fields of chemistry and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Cyclohexanediamine)hydroxy platinum typically involves the reaction of cis-dinitrate (1,2-cyclohexanediamine)platinum(II) with various reagents. One common method includes reacting cis-dinitrate (1,2-cyclohexanediamine)platinum(II) with myristate in purified water at temperatures ranging from 10°C to 80°C for 0.5 to 8 hours . The reaction mixture is then cooled, filtered, and dried to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Cyclohexanediamine)hydroxy platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different platinum complexes.
Reduction: Reduction reactions can convert the platinum(IV) state to platinum(II), altering its reactivity and biological activity.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various platinum complexes with different ligands, each exhibiting unique chemical and biological properties .
Aplicaciones Científicas De Investigación
(1,2-Cyclohexanediamine)hydroxy platinum has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other platinum complexes.
Biology: Studied for its interactions with biological molecules, particularly DNA.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1,2-Cyclohexanediamine)hydroxy platinum involves its binding to DNA in cancer cells. The compound forms intrastrand and interstrand cross-links on DNA, distorting its conformation and inhibiting transcription and replication. This leads to the activation of cellular repair mechanisms and, if the damage is irreparable, induces apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based drug used primarily for colorectal cancer.
Uniqueness
(1,2-Cyclohexanediamine)hydroxy platinum is unique due to its specific ligand structure, which influences its reactivity and biological activity. Unlike cisplatin and carboplatin, this compound has shown potential for reduced toxicity and enhanced selectivity for cancer cells .
Propiedades
Número CAS |
63058-74-2 |
|---|---|
Fórmula molecular |
C6H18N2O2Pt |
Peso molecular |
345.30 g/mol |
Nombre IUPAC |
cyclohexane-1,2-diamine;platinum;dihydrate |
InChI |
InChI=1S/C6H14N2.2H2O.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H2; |
Clave InChI |
LJCSJOKGALQLLW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N)N.O.O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


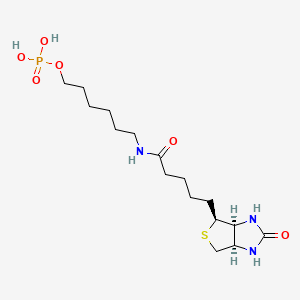
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
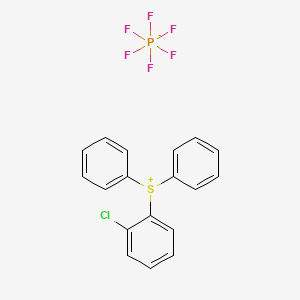
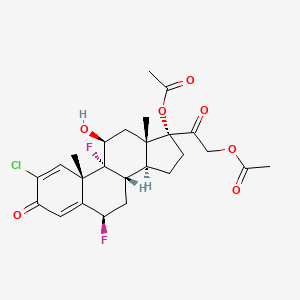
![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
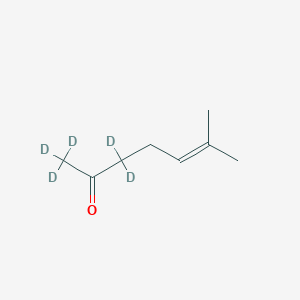
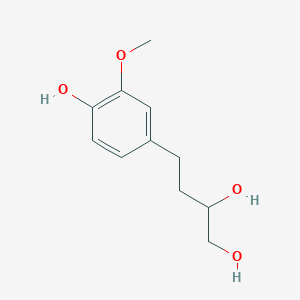
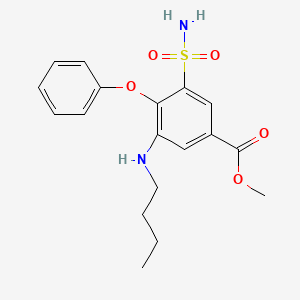
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
